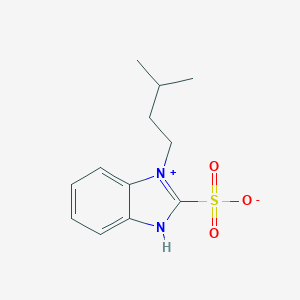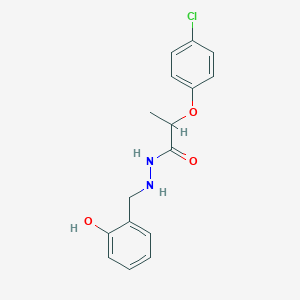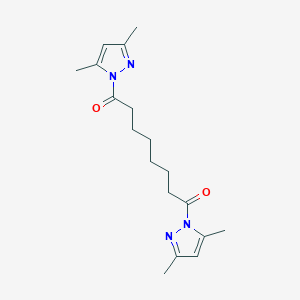![molecular formula C15H12ClNO2S B352997 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one CAS No. 852698-34-1](/img/structure/B352997.png)
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, also known as CBE, is a synthetic compound that has been extensively studied for its potential use in scientific research. CBE is a benzothiazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzenethiol to form the target compound.
Starting Materials
4-chlorophenol, 1 equivalent, solid,
ethylene oxide, 1.2 equivalents, gas,
2-aminobenzenethiol, 1 equivalent, solid,
sodium hydroxide, catalytic, solid,
water, solvent, liquid,
Reaction
4-chlorophenol is reacted with ethylene oxide in the presence of a catalytic amount of sodium hydroxide to form 2-(4-chlorophenoxy)ethanol., 4-chlorophenol, 1 equivalent, ethylene oxide, 1.2 equivalents, sodium hydroxide, catalytic, water, solvent, heating and stirring, high.
2-(4-chlorophenoxy)ethanol is reacted with 2-aminobenzenethiol in the presence of a base to form 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one., 2-(4-chlorophenoxy)ethanol, 1 equivalent, 2-aminobenzenethiol, 1 equivalent, base (e.g. sodium hydroxide), stoichiometric, water, solvent, heating and stirring, high.
Mecanismo De Acción
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action involves the inhibition of PTPs, which leads to the activation of downstream signaling pathways. This activation has been found to have a variety of effects on cellular processes, including the regulation of cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit a range of biochemical and physiological effects, including the regulation of glucose metabolism and the inhibition of tumor cell growth. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one in scientific research is its high purity, which allows for accurate and reproducible results. However, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action is still not fully understood, and further research is needed to fully elucidate its effects on cellular processes.
Direcciones Futuras
There are a number of promising future directions for research on 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, including the identification of new PTP targets and the development of more selective inhibitors. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's potential use in the treatment of autoimmune disorders and cancer warrants further investigation, and its effects on glucose metabolism may have implications for the treatment of diabetes. Overall, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's unique properties make it a promising candidate for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action, which has been found to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a key role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFPRJMEPDPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)


![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)